7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves the nitration of a benzimidazole precursor followed by the introduction of ethoxy and trifluoromethyl groups. Common reagents used in these reactions include nitric acid, sulfuric acid, and ethyl iodide. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzimidazoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole depends on its interaction with molecular targets. It may inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. The nitro and trifluoromethyl groups play a crucial role in its activity, affecting its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.
7-ethoxy-4-nitro-2-(trifluoromethyl)-1H-benzimidazole: Contains only one nitro group, potentially leading to different chemical and biological properties.
Uniqueness
7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole’s unique combination of functional groups makes it a valuable compound for research and development. Its distinct chemical structure allows for diverse applications and potential modifications to enhance its properties.
Properties
CAS No. |
60167-74-0 |
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Molecular Formula |
C10H7F3N4O5 |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
7-ethoxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H7F3N4O5/c1-2-22-8-5(17(20)21)3-4(16(18)19)6-7(8)15-9(14-6)10(11,12)13/h3H,2H2,1H3,(H,14,15) |
InChI Key |
BTKIIQVARFVQMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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